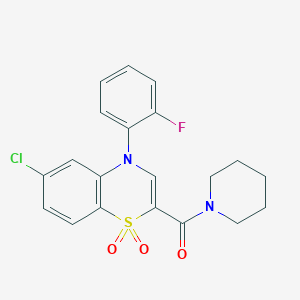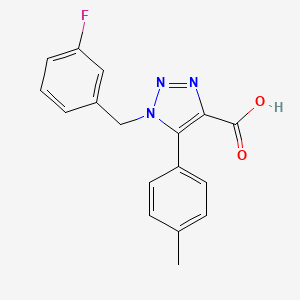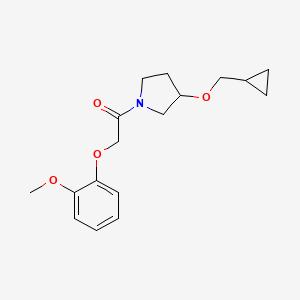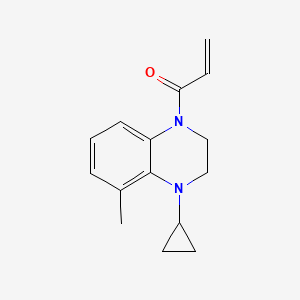![molecular formula C10H15ClN2O2 B2933574 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2378503-41-2](/img/structure/B2933574.png)
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride is a chemical compound that features a pyridine ring substituted with a dimethylamino group and a propanoic acid moiety The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Mécanisme D'action
Target of Action
The compound contains a pyridine ring and a dimethylamino group. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors . The dimethylamino group could potentially enhance the compound’s lipophilicity, aiding in crossing biological membranes and reaching its target .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The exact biochemical pathways this compound affects are unknown without further information. Pyridine derivatives have been found to exhibit various biological activities, suggesting they may influence multiple pathways .
Pharmacokinetics
The presence of the dimethylamino group could potentially enhance absorption and distribution by increasing lipophilicity .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on its structure, it could potentially interact with various cellular targets and exert diverse biological effects .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The hydrochloride salt form suggests it might be stable and soluble in acidic environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a dimethylamine.
Attachment of the Propanoic Acid Moiety: This step can involve the reaction of the pyridine derivative with a propanoic acid derivative, such as an ester or an acid chloride, under basic or acidic conditions.
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which is more stable and water-soluble.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propionic acid: Similar in structure but lacks the pyridine ring.
Pyridine-3-propanoic acid: Contains the pyridine ring but lacks the dimethylamino group.
6-(Dimethylamino)pyridine: Contains the dimethylamino group on the pyridine ring but lacks the propanoic acid moiety.
Uniqueness
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride is unique due to the combination of the dimethylamino group, the pyridine ring, and the propanoic acid moiety. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-[6-(dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)9-5-3-8(7-11-9)4-6-10(13)14;/h3,5,7H,4,6H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKSLKNDPFAUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/new.no-structure.jpg)

![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
![2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2933498.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B2933501.png)
![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)

![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)

![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
